2-Chloromethyl-4,6-dinitrophenol
Description
Significance of Nitrophenols and Halogenated Phenols in Chemical Science
Nitrophenols and halogenated phenols are two significant classes of substituted phenols that have garnered considerable interest in chemical science. Nitrophenols, characterized by the presence of one or more nitro (—NO2) groups, are of great interest in fields such as environmental chemistry, toxicology, and atmospheric chemistry. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring. For instance, 4-nitrophenol (B140041) is utilized as a pH indicator and is a key intermediate in the synthesis of paracetamol. wikipedia.org Some dinitrophenols have been used in the manufacturing of explosives, pesticides, and herbicides. wikipedia.org
Halogenated phenols, containing one or more halogen atoms (F, Cl, Br, I), are also of great importance. Their applications range from wood preservatives to intermediates in the synthesis of dyes and pharmaceuticals. britannica.com The presence of halogens can impact the biological activity and environmental persistence of these compounds. For example, the nitrosation of chloro- and bromophenols has been reported to be negligible in certain studies. nih.gov
Overview of Dinitrophenol Chemistry and Derivatives
Dinitrophenols are phenol (B47542) derivatives that contain two nitro groups. wikipedia.org There are six possible isomers of dinitrophenol, each with distinct properties and applications. wikipedia.org For example, 2,4-dinitrophenol (B41442) (DNP) is a well-known compound that has been used in various industrial applications, including as a pesticide and a dye. ontosight.aiyoutube.com The chemistry of dinitrophenols is dominated by the two electron-withdrawing nitro groups, which make the phenolic proton more acidic and influence the sites of further electrophilic substitution. Dinitrophenols serve as parent structures for a number of herbicides. wikipedia.org
Contextualization of Chloromethylation in Phenolic Systems
Chloromethylation is a chemical reaction that introduces a chloromethyl group (—CH2Cl) onto an aromatic ring. The Blanc chloromethylation, a classic example, involves the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org This reaction proceeds via electrophilic aromatic substitution, where the electrophile is generated from the protonation of formaldehyde. wikipedia.org
However, highly activated aromatic rings, such as those in phenols, are not ideal substrates for the standard Blanc chloromethylation. This is because they are prone to undergo further, often uncontrolled, Friedel-Crafts alkylation with the newly formed benzylic chloride, leading to the formation of diarylmethane side products. wikipedia.org Therefore, modified conditions or alternative synthetic routes are often necessary for the controlled chloromethylation of phenolic systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2534-09-0 |
|---|---|
Molecular Formula |
C7H5ClN2O5 |
Molecular Weight |
232.58 g/mol |
IUPAC Name |
2-(chloromethyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C7H5ClN2O5/c8-3-4-1-5(9(12)13)2-6(7(4)11)10(14)15/h1-2,11H,3H2 |
InChI Key |
QVXSVWNNXWNZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 2-Chloromethyl-4,6-dinitrophenol
The preparation of this compound can be achieved through several synthetic strategies, primarily involving the introduction of nitro groups onto a phenolic precursor followed by chloromethylation, or the construction of the dinitrophenol system from a suitable starting material.
Direct Synthetic Routes and Reaction Pathways
Direct synthetic routes to this compound are not extensively documented in readily available literature. The primary challenge lies in the controlled, regioselective introduction of three different substituents—a hydroxyl group, two nitro groups, and a chloromethyl group—onto a benzene (B151609) ring in a single or a few straightforward steps. The reactivity of the phenol (B47542) and the directing effects of the substituents make a one-pot synthesis highly complex and prone to the formation of multiple isomers and byproducts.
Multi-step Synthetic Sequences from Precursor Compounds
A more practical and common approach involves multi-step synthetic sequences starting from readily available precursors. A logical pathway begins with a substituted phenol, which is then subjected to nitration and subsequent chloromethylation. For instance, a plausible route could start from o-cresol (B1677501) (2-methylphenol).
A typical multi-step synthesis would involve:
Dinitration of a suitable phenol: Starting with a precursor like 2-methylphenol, dinitration would be performed to introduce the two nitro groups at the 4 and 6 positions.
Chlorination of the methyl group: The resulting 2-methyl-4,6-dinitrophenol would then undergo chlorination on the methyl group to yield the final product, this compound.
This stepwise approach allows for better control over the regiochemistry and helps to minimize the formation of unwanted side products.
Regioselective Nitration in Phenol Synthesis
The regioselective nitration of phenols is a critical step in the synthesis of this compound. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. When a phenol is subjected to nitration, the incoming nitro group will preferentially add to the positions ortho and para to the hydroxyl group.
In the case of a substituted phenol like 3-methylphenol, the hydroxyl and methyl groups, both being ortho-, para-directing, will influence the position of the incoming nitro groups. vedantu.comstackexchange.com The dinitration of 3-methylphenol, for example, would be expected to yield 3-methyl-2,4-dinitrophenol (B162702) and 3-methyl-2,6-dinitrophenol (B11957059) as major products. vedantu.com
For the synthesis of this compound, the starting material would ideally be a phenol that directs the nitro groups to the desired 4 and 6 positions relative to the eventual chloromethyl group. Starting with 2-methylphenol, nitration would lead to the formation of 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol. Further nitration of these mononitrated products would then yield 2-methyl-4,6-dinitrophenol. The conditions for nitration, such as the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids) and reaction temperature, are crucial for achieving high yields and selectivity. cdnsciencepub.comdergipark.org.tr
Various methods for the regioselective nitration of phenols have been developed. For instance, using ammonium (B1175870) nitrate (B79036) (NH4NO3) and potassium bisulfate (KHSO4) has been reported as an efficient and regioselective method for the nitration of phenols, often favoring ortho-nitration. dergipark.org.tr
Table 1: Regioselective Nitration of Phenols dergipark.org.tr
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Phenol | o-nitrophenol | 6 | 75 |
| 2 | 4-nitrophenol (B140041) | 2,4-dinitrophenol (B41442) | 6 | 98 |
| 3 | 4-bromophenol | 2-nitro-4-bromophenol | 6 | 97 |
| 4 | 4-methoxyphenol | 2-nitro-4-methoxyphenol | 5 | 97 |
| 5 | 4-chlorophenol | 2-nitro-4-chlorophenol | 5 | 96 |
| 6 | 4-methylphenol | 2-nitro-4-methylphenol | 5 | 96 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Chloromethylation Reactions of Nitrophenols
Chloromethylation is the final key step in the synthesis of this compound from the corresponding dinitrophenol precursor. This reaction introduces a chloromethyl (-CH2Cl) group onto the aromatic ring. The standard reagents for chloromethylation are formaldehyde (B43269) (or its trimer, trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride or stannic chloride. researchgate.net
The chloromethylation of aromatic compounds is a well-established reaction. researchgate.net However, the reactivity of the aromatic ring is crucial. The presence of deactivating groups, such as the two nitro groups in 4,6-dinitrophenol, makes the aromatic ring electron-deficient and thus less susceptible to electrophilic aromatic substitution, which is the mechanism of chloromethylation. Therefore, forcing conditions or specific catalysts might be necessary to achieve the chloromethylation of dinitrophenols.
An alternative to direct ring chloromethylation is the chlorination of a pre-existing methyl group. If the synthesis starts from 2-methyl-4,6-dinitrophenol, the methyl group can be chlorinated using reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., using a radical initiator like AIBN or UV light). This approach avoids the challenges of electrophilic aromatic substitution on a highly deactivated ring.
Reaction Mechanisms and Chemical Reactivity
The chemical reactivity of this compound is dominated by the presence of the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in this compound is highly activated towards nucleophilic substitution reactions. This is due to the benzylic nature of the carbon-chlorine bond and the strong electron-withdrawing effect of the two nitro groups on the aromatic ring. These nitro groups stabilize the transition state and any potential carbocation intermediate formed during the substitution process.
The general mechanism for nucleophilic substitution at the chloromethyl group can proceed through either an SN1 or SN2 pathway, depending on the nucleophile, solvent, and reaction conditions.
SN2 Mechanism: A strong nucleophile can directly attack the carbon atom of the chloromethyl group, displacing the chloride ion in a single concerted step.
SN1 Mechanism: In the presence of a polar, protic solvent and a weaker nucleophile, the reaction may proceed through the formation of a resonance-stabilized benzylic carbocation. The two nitro groups at the ortho and para positions effectively delocalize the positive charge, making the carbocation intermediate relatively stable.
A wide variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of derivatives. For example, reaction with:
Hydroxide ions (OH⁻) would yield the corresponding hydroxymethyl derivative.
Alkoxides (RO⁻) would produce ether derivatives.
Cyanide ions (CN⁻) would lead to the formation of a nitrile.
Amines (RNH2, R2NH) would result in the formation of substituted benzylamines.
Thiols (RSH) would give thioether derivatives.
Studies on the nucleophilic substitution reactions of similar 2,4-dinitrobenzene derivatives, such as 1-chloro-2,4-dinitrobenzene (B32670), have shown that these reactions are often facile and can proceed under mild conditions. semanticscholar.org The rate of these reactions is significantly influenced by the nature of the leaving group and the solvent. semanticscholar.org For instance, the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in various solvents has been shown to undergo uncatalyzed substitution. semanticscholar.org
The high reactivity of the chloromethyl group in this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Redox Chemistry of Nitro Groups (Reduction and Oxidation Pathways)
The redox chemistry of the nitro groups in this compound is a critical aspect of its reactivity, with reduction pathways being more extensively studied than oxidation. The electron-withdrawing nature of nitro groups, combined with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov
The reduction of nitroaromatic compounds can proceed through various pathways, often involving the conversion of the nitro group to a hydroxylamino group, which can then undergo further reactions. nih.gov In the case of dinitro compounds, the reduction can sometimes be selective for one of the nitro groups. For instance, in dinitrophenols, the nitro group at the 2-position is often preferentially reduced. dergipark.org.tr This selectivity is influenced by the presence of other substituents on the aromatic ring. stackexchange.com
Studies on the reduction of various dinitro compounds have shown that one nitro group is preferentially reduced to an amine. dergipark.org.tr For example, in the presence of a hydroxy group, the ortho nitro group is selectively reduced. stackexchange.com The reduction of 2,4-dinitrophenol has been shown to yield 2-amino-4-nitrophenol (B125904). dergipark.org.tr While specific studies on the complete reduction pathways of this compound are not abundant in the provided results, the general principles of nitro group reduction in similar compounds suggest that the nitro group ortho to the hydroxyl group would be the primary site of reduction.
The metabolism of dinitrophenols involves the reduction of the nitro groups to form metabolites such as 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. wikipedia.org This biological reduction highlights the susceptibility of the nitro groups to transformation under specific conditions.
The oxidation of the nitrogen atom in a nitro group is already in a high oxidation state (+III), which allows it to readily accept electrons, making nitroarene compounds act as self-oxidants in certain reactions like detonation. nih.gov Further oxidation of the nitro groups on this compound is not a commonly described reaction pathway.
Electrophilic Aromatic Substitution on the Dinitrophenol Ring
The dinitrophenol ring in this compound is generally deactivated towards electrophilic aromatic substitution. This is due to the presence of two strongly electron-withdrawing nitro groups (-NO2). ncert.nic.instackexchange.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com
The hydroxyl (-OH) group is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. ncert.nic.inquora.com However, in this compound, the positions ortho and para to the hydroxyl group are already substituted with nitro groups and a chloromethyl group.
For comparison, the nitration of mononitrophenols to form 2,4-dinitrophenol can occur under specific conditions, such as the photolysis and photooxidation of nitrite (B80452)/nitrous acid, where nitrogen dioxide plays a key role. nih.govacs.org This indicates that even for deactivated rings, electrophilic substitution is possible under sufficiently strong reactive conditions.
Influence of Substituents on Reaction Selectivity and Kinetics
The substituents on the aromatic ring of this compound—a hydroxyl group, a chloromethyl group, and two nitro groups—have a profound influence on the molecule's reactivity, reaction selectivity, and kinetics.
Hydroxyl Group (-OH):
Activating and Ortho-, Para-Directing: The -OH group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. ncert.nic.inquora.com
Influence on Nitro Group Reduction: The presence of a hydroxyl group can direct the selective reduction of an adjacent (ortho) nitro group. stackexchange.com
Nitro Groups (-NO2):
Deactivating and Meta-Directing: Nitro groups are strong deactivating groups for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. ncert.nic.instackexchange.com Their electron-withdrawing nature makes the aromatic ring less susceptible to attack by electrophiles. nih.gov
Site of Reduction: The nitro groups are the primary sites for reduction reactions on the molecule. nih.govdergipark.org.tr
Chloromethyl Group (-CH2Cl):
Weakly Deactivating and Ortho-, Para-Directing: The chloromethyl group is generally considered a weakly deactivating group due to the inductive effect of the chlorine atom. Like other alkyl groups, it is typically ortho-, para-directing in electrophilic aromatic substitution.
Potential for Nucleophilic Substitution: The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution reactions.
The combined effect of these substituents leads to the observed chemical properties of this compound. For instance, in reduction reactions, the selectivity is often governed by the directing influence of the hydroxyl group, leading to the preferential reduction of the ortho nitro group. stackexchange.com
The kinetics of reactions involving this compound will be significantly slower for electrophilic aromatic substitution compared to phenol itself, due to the strong deactivating effect of the two nitro groups. Conversely, nucleophilic aromatic substitution, while not the focus here, would be activated by the electron-withdrawing nitro groups.
Advanced Spectroscopic and Analytical Characterization
Advanced Spectroscopic Techniques for Elucidating Structural Nuances
Modern spectroscopy offers powerful, non-destructive methods to examine the molecular structure of 2-Chloromethyl-4,6-dinitrophenol. Techniques such as FT-IR, NMR, and Mass Spectrometry each provide unique and complementary information, from the identification of functional groups to the precise determination of molecular weight and atomic connectivity.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific experimental spectra for this compound are not widely published, its vibrational characteristics can be reliably predicted based on data from analogous compounds like 2,4-dinitrophenol (B41442) and 4,6-dinitro-o-cresol. researchgate.netspectrabase.comnist.govnist.gov
The FT-IR spectrum is expected to be dominated by several key absorption bands. A broad band corresponding to the O-H stretching of the phenolic group is anticipated in the 3200-3500 cm⁻¹ region; its broadness is indicative of hydrogen bonding. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The presence of two nitro groups (NO₂) gives rise to strong, characteristic absorptions: asymmetric stretching bands are expected between 1500 and 1570 cm⁻¹, and symmetric stretching bands between 1300 and 1370 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations will produce several peaks in the 1400-1620 cm⁻¹ region. Finally, the C-Cl stretching vibration of the chloromethyl group is expected to be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 1: Predicted FT-IR Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic -OH | 3200-3500 (broad) |
| C-H Stretch | Aromatic | 3000-3100 |
| C=C Stretch | Aromatic Ring | 1400-1620 |
| Asymmetric NO₂ Stretch | Nitro Group | 1500-1570 |
| Symmetric NO₂ Stretch | Nitro Group | 1300-1370 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental NMR data for this compound is scarce, the expected chemical shifts and splitting patterns can be inferred from analyses of related dinitrophenols and chlorinated phenols. chemicalbook.comchemicalbook.comchemicalbook.comnih.govnih.govspectrabase.com
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The phenolic -OH proton would likely appear as a broad singlet in the range of 10-12 ppm, with its exact position being dependent on solvent and concentration. The two aromatic protons on the benzene (B151609) ring are in different chemical environments and would appear as two distinct doublets in the downfield region (typically 8.0-9.0 ppm) due to the strong electron-withdrawing effects of the two nitro groups. The protons of the chloromethyl (-CH₂Cl) group would likely resonate as a singlet around 4.5-5.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate around 150-160 ppm. The carbons bearing the nitro groups (C-NO₂) would be further downfield. The remaining aromatic carbons would appear in the 120-140 ppm range. The carbon of the chloromethyl (-CH₂Cl) group is anticipated to have a chemical shift in the range of 40-50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| Ar-H (H-3/H-5) | 8.0 - 9.0 | Doublet |
| -CH₂Cl | 4.5 - 5.0 | Singlet |
| -OH | 10.0 - 12.0 | Broad Singlet |
| ¹³C NMR | Predicted δ (ppm) | |
| C-OH | 150 - 160 | |
| C-NO₂ | >140 | |
| Aromatic C-H, C-C | 120 - 140 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns to deduce its structure. The molecular formula for this compound is C₇H₅ClN₂O₅, giving it a monoisotopic mass of approximately 231.989 g/mol .
Upon ionization, typically by electron impact (EI), the molecule would form a molecular ion (M⁺). The fragmentation of this ion would be expected to follow pathways characteristic of nitroaromatic and chlorinated compounds. oup.comnih.govresearchgate.netmassbank.eumassbank.eumassbank.jp Key fragmentation steps would likely include:
Loss of the chloromethyl group (•CH₂Cl).
Loss of one or both nitro groups (•NO₂).
Elimination of neutral molecules such as nitric oxide (NO) or carbon monoxide (CO).
Cleavage of the aromatic ring structure under high energy conditions.
The resulting mass spectrum would show a parent molecular ion peak and a series of fragment ion peaks that are diagnostic for the structure of this compound.
Dynamic Nuclear Polarization (DNP) is a signal enhancement technique that has revolutionized solid-state NMR (ssNMR) spectroscopy. bruker.comeuropeanpharmaceuticalreview.com It dramatically increases the sensitivity of NMR experiments by transferring the high polarization of electron spins from a polarizing agent (typically a stable biradical) to the surrounding nuclear spins via microwave irradiation at cryogenic temperatures (around 100 K). acs.orgyoutube.com This can lead to signal enhancements of one to two orders of magnitude or more, reducing experiment times from days or weeks to mere hours or minutes. nih.gov
For a compound like this compound, DNP-enhanced ssNMR would be particularly valuable for several reasons. Standard ssNMR often suffers from low sensitivity, especially for nuclei with low natural abundance like ¹³C and ¹⁵N, or for unreceptive quadrupolar nuclei like ³⁵Cl. nih.gov DNP enhancement would enable the rapid acquisition of high-resolution ¹³C and ¹⁵N spectra at natural isotopic abundance, providing detailed information about the solid-state structure, polymorphism, and intermolecular interactions. acs.orgnih.gov Furthermore, DNP can facilitate the detection of signals from quadrupolar nuclei like chlorine, offering direct insight into the local environment of the chloromethyl group, which is often challenging with conventional NMR methods. nih.gov This technique has been successfully applied to characterize a wide range of pharmaceutical compounds and complex materials, demonstrating its potential for the in-depth structural analysis of this compound in its solid form. bruker.comyoutube.com
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures or impurities, as well as for its quantitative analysis and purity verification. High-Performance Liquid Chromatography (HPLC) is the most prominent of these techniques.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. tandfonline.comresearchgate.net This approach is widely used for the separation of various nitrophenol isomers and other phenolic compounds. thermofisher.comspectroscopyonline.comsielc.com
A typical RP-HPLC setup would involve a stationary phase consisting of a nonpolar material, such as a C18 (octadecylsilane) bonded silica (B1680970) column. The mobile phase would be a polar solvent mixture, commonly consisting of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid like formic or phosphoric acid to ensure good peak shape by suppressing the ionization of the phenolic hydroxyl group. tandfonline.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases; more nonpolar compounds are retained longer on the column. Detection is typically achieved using a UV-Vis detector, as the nitro-substituted aromatic ring of this compound strongly absorbs UV light. tandfonline.comresearchgate.net
Table 3: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixture |
| Modifier | 0.1% Formic Acid or Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm or 317 nm) tandfonline.com |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This method allows for the effective separation of this compound from its isomers and potential impurities, enabling accurate purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of chemical compounds. However, direct analysis of phenolic compounds like this compound can be challenging due to their low volatility and potential for thermal degradation in the GC injector and column. To overcome these issues, derivatization is a common strategy to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.
Common derivatization techniques for phenols include silylation, acylation, and alkylation. For this compound, a silylation reaction using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte, making it amenable to GC analysis.
Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern can be used for definitive identification. The mass spectrum of the TMS-derivative of this compound would be expected to show a molecular ion peak and fragment ions corresponding to the loss of the chloromethyl group, nitro groups, and the TMS moiety. Analysis of dinitrophenols has been successfully performed using GC-MS after appropriate sample preparation and derivatization. nih.govresearchgate.netnih.gov
| Parameter | Typical Condition | Purpose |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability by converting the -OH group to a -OTMS group. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column to separate the analyte based on boiling point. |
| Injector Temperature | 250-280 °C | To ensure rapid volatilization of the derivatized analyte. |
| Oven Program | Ramped temperature program (e.g., 100 °C hold for 2 min, then ramp to 300 °C at 15 °C/min) | To achieve good separation of components with different boiling points. |
| Ionization Mode | Electron Impact (EI) at 70 eV | To produce a reproducible fragmentation pattern for structural elucidation. |
| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions. In the synthesis of this compound, which could, for example, involve the nitration of 2-chloromethylphenol, TLC is used to track the consumption of the starting material and the formation of the desired product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica gel. Alongside the reaction mixture, spots of the pure starting material and, if available, the pure product are also applied as standards. The plate is then developed in a sealed chamber containing an appropriate mobile phase, usually a mixture of non-polar and polar solvents.
Due to the introduction of two polar nitro groups, the product, this compound, is significantly more polar than the starting material, 2-chloromethylphenol. Consequently, the product will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture. chegg.comwpmucdn.com Various visualization techniques, such as UV light (as the compounds are UV-active) or specific chemical stains for phenols, can be used to see the spots. epfl.ch
| Compound | Expected Rf Value (Hypothetical) | Rationale |
| 2-chloromethylphenol (Starting Material) | ~0.7 | Less polar, travels further up the silica gel plate with the mobile phase. |
| This compound (Product) | ~0.3 | Highly polar due to two nitro groups and the hydroxyl group, interacts strongly with the stationary phase. |
| Reaction Mixture (Mid-reaction) | Two spots at ~0.7 and ~0.3 | Both starting material and product are present. |
Note: Rf values are dependent on the specific mobile phase composition (e.g., a mixture of hexanes and ethyl acetate).
Advanced Characterization of Intermolecular Interactions and Solid State Properties
Hydrogen Bonding Networks in Crystalline Structures
The solid-state structure and properties of this compound are significantly influenced by hydrogen bonding. The molecule contains a hydroxyl group (-OH), which is a strong hydrogen bond donor, and two nitro groups (-NO2), the oxygen atoms of which are effective hydrogen bond acceptors. This arrangement allows for the formation of both intramolecular and intermolecular hydrogen bonds.
A prominent feature expected in the crystal structure is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the adjacent nitro group at the 2-position. This interaction forms a stable six-membered pseudo-ring, a common structural motif in ortho-nitrophenols. iucr.org This intramolecular bond would contribute to the planarity of this portion of the molecule.
In addition to the intramolecular interactions, the remaining oxygen atom on the ortho-nitro group, the two oxygen atoms on the para-nitro group, and potentially the hydroxyl group (if not exclusively engaged intramolecularly) can participate in intermolecular hydrogen bonding. These interactions would link adjacent molecules, forming complex one-, two-, or three-dimensional networks. These intermolecular forces play a crucial role in the stability of the crystal lattice. iucr.org
| Type of Hydrogen Bond | Donor | Acceptor | Expected Role in Crystal Structure |
| Intramolecular | Phenolic -OH | Oxygen of ortho-NO2 group | Stabilizes molecular conformation; forms a pseudo-aromatic S(6) ring motif. |
| Intermolecular | Phenolic -OH | Oxygen of -NO2 group on an adjacent molecule | Links molecules into chains or sheets, contributing to crystal packing. |
| Weak C-H···O Interactions | Aromatic C-H | Oxygen of -NO2 group on an adjacent molecule | Further stabilizes the three-dimensional crystal packing arrangement. |
Molecular Packing and Crystal Morphology
The way in which individual molecules of this compound arrange themselves in the solid state defines its molecular packing and ultimately its external crystal morphology. The packing is a result of a delicate balance between various intermolecular forces, including the strong hydrogen bonds discussed previously, π-π stacking interactions between the aromatic rings, and weaker van der Waals forces.
The planar nature of the dinitrated benzene ring is conducive to π-π stacking, where parallel aromatic rings of adjacent molecules overlap. This stacking, in conjunction with the network of intermolecular hydrogen bonds, would likely result in a highly ordered and dense crystal structure. The molecules may arrange in layered sheets or herringbone patterns to maximize packing efficiency and stabilize the crystal lattice. iucr.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloromethyl-4,6-dinitrophenol, these calculations would reveal details about its geometry, vibrational modes, and electronic landscape.
Density Functional Theory (DFT) Applications for Geometrical and Vibrational Characteristics
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and vibrational frequencies of organic compounds. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometrical parameters.
Expected Geometrical Parameters: The calculations would yield a comprehensive set of bond lengths, bond angles, and dihedral angles. It is anticipated that the presence of the bulky and electronegative nitro groups and the chloromethyl group would induce some distortion in the benzene (B151609) ring from a perfect hexagonal geometry. The orientation of the hydroxyl, chloromethyl, and nitro groups relative to the ring would also be a key output.
Table 1: Predicted Geometrical Parameters for this compound (Hypothetical DFT Data)
| Parameter | Predicted Value |
| C-Cl Bond Length (Å) | Value |
| C-O (hydroxyl) Bond Length (Å) | Value |
| C-N (nitro) Bond Length (Å) | Value |
| O-H Bond Length (Å) | Value |
| C-C-C Bond Angle (°) (in ring) | Value |
| O-C-C-N Dihedral Angle (°) | Value |
Note: The values in this table are hypothetical and would need to be calculated using DFT.
Vibrational Characteristics: The same DFT calculations would be used to predict the vibrational spectrum (infrared and Raman) of the molecule. Each vibrational mode would be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. For instance, characteristic stretching frequencies would be expected for the O-H, C-H, C=C (aromatic), C-NO₂, and C-Cl bonds. The calculated vibrational frequencies are often scaled to better match experimental data.
Ab Initio Methods for Molecular Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be applied to predict the molecular properties of this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to calculate properties such as the dipole moment, polarizability, and various thermodynamic parameters. These calculations would provide a deeper understanding of the molecule's electronic distribution and its potential interactions with other molecules.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are hypothetical and would need to be calculated.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the chloromethyl and hydroxyl groups necessitates a study of the different possible conformations of this compound and their relative stabilities.
Preferred Conformations and Rotational Barriers
Conformational analysis would involve systematically rotating the single bonds, particularly the C-C bond of the chloromethyl group and the C-O bond of the hydroxyl group, to identify the most stable conformers (energy minima). The energy barriers for rotation between these conformers would also be calculated. This analysis would reveal the most likely shapes the molecule adopts at room temperature.
Prediction of Chemical Reactivity and Mechanistic Pathways
Theoretical and computational chemistry offers powerful tools to predict the chemical reactivity and elucidate the potential reaction mechanisms of molecules like this compound. By modeling the behavior of electrons and nuclei, it is possible to gain insights into reaction kinetics and predict chemical behavior without the need for extensive experimental work.
Transition State Modeling for Reaction Kinetics
Transition state theory is a fundamental concept in the study of chemical reaction rates. numberanalytics.com It postulates that for a reaction to occur, the reactants must pass through a high-energy configuration known as the transition state, which represents the point of maximum energy along the reaction coordinate. numberanalytics.com Computational modeling allows for the localization and characterization of these transition state structures, providing crucial information about the reaction's feasibility and kinetics. europa.eu
The process of modeling the transition state for a reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group or an electrophilic aromatic substitution, would typically involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of the reactants (e.g., this compound and a nucleophile) and the products are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed using various computational algorithms. These algorithms aim to locate a saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
Frequency Calculation: Once a potential transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. This is a key parameter in the Arrhenius equation, which relates the rate constant of a reaction to temperature. rsc.org
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state indeed connects the intended reactants and products on the potential energy surface.
For this compound, transition state modeling could be used to investigate various reactions. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, modeling could predict how the electron-withdrawing nitro groups affect the stability of the transition state and thus the reaction rate. Similarly, for electrophilic aromatic substitution reactions, modeling can help determine the preferred position of attack by an electrophile by comparing the activation energies for substitution at different positions on the aromatic ring. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical behavior. nih.gov These models are widely used in toxicology and environmental science to predict the properties of chemicals when experimental data is unavailable. core.ac.uk For a compound like this compound, QSAR can be a valuable tool for predicting its potential environmental fate and toxicity based on its molecular structure. core.ac.ukepa.gov
A typical QSAR study involves the following steps:
Data Set Collection: A dataset of compounds with known activities or properties (e.g., toxicity to a specific organism) is compiled. For this compound, this would involve gathering data on a series of related nitroaromatic compounds. epa.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. researchgate.netnih.gov
Model Validation: The predictive ability of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. core.ac.uk
For nitroaromatic compounds, including substituted phenols, QSAR studies have identified several key descriptors that are often correlated with their chemical behavior and toxicity. epa.gov These descriptors can be broadly categorized as:
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP or log K_ow) is a common descriptor that measures a compound's tendency to partition into fatty tissues, which can be important for bioaccumulation. epa.gov
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), which can relate to a compound's reactivity and ability to participate in redox reactions. epa.gov Hammett sigma constants (σ) are also used to quantify the electron-donating or withdrawing nature of substituents on the aromatic ring.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide more detailed information about the electronic structure, such as atomic charges and bond orders.
The table below provides a hypothetical set of descriptors that could be used in a QSAR study of nitroaromatic compounds, including this compound.
| Descriptor Type | Descriptor Name | Description | Relevance to this compound |
| Hydrophobicity | logP | Octanol-water partition coefficient | Indicates potential for bioaccumulation. |
| Electronic | E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the compound's ability to accept electrons and its electrophilicity. |
| Electronic | Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and interactions with polar molecules. |
| Steric | Molar Volume | The volume occupied by one mole of the substance | Relates to the size of the molecule, which can affect its ability to interact with biological receptors. |
| Topological | Wiener Index | A measure of the branching of the molecular skeleton | Provides information about the compactness of the molecule. |
QSAR models developed for nitroaromatic compounds have shown that their toxicity is often related to their hydrophobicity and electrophilic reactivity. epa.gov The presence of nitro groups significantly influences the electronic properties of the molecule, making it more susceptible to certain types of reactions. By applying a validated QSAR model, it would be possible to predict the likely chemical behavior and potential toxicity of this compound, even in the absence of direct experimental data. This predictive capability is crucial for risk assessment and the prioritization of chemicals for further testing. core.ac.uk
Environmental Chemistry and Degradation Pathways
Biotic Transformation and Microbial Biodegradation
The breakdown of chemical compounds by microorganisms is a critical process for the natural cleansing of contaminated environments. Dinitrophenols can be utilized by various microbial species as a source of carbon, nitrogen, and energy, although their recalcitrance and toxicity can pose challenges.
The biodegradation of 2,4-DNP has been observed in a number of bacterial strains. hibiscuspublisher.com The degradation pathways often involve the reduction of the nitro groups to form amino derivatives. hibiscuspublisher.comnih.gov For example, a consortium of cyanobacteria was shown to first reduce 2,4-DNP to 2-amino-4-nitrophenol (B125904). hibiscuspublisher.com Strains of Rhodococcus and Burkholderia can mineralize 2,4-DNP, releasing nitrite (B80452) ions in the process. hibiscuspublisher.com The complete degradation of the related compound 2,4-dinitroanisole (B92663) (DNAN) was achieved through the cooperative activity of a Pseudomonas species, which converted DNAN to 2,4-DNP, and a Rhodococcus species, which then degraded the 2,4-DNP. nih.gov
Similarly, DNOC can be biodegraded by various microorganisms, including species of Pseudomonas, Corynebacterium, and Azotobacter. cdc.gov Degradation can proceed through different pathways, such as the release of nitro groups as nitrite ions or through ring cleavage. cdc.gov However, at high concentrations, dinitrophenols can be toxic to microorganisms, potentially inhibiting the biodegradation process. cdc.govhibiscuspublisher.com Studies with mixed microbial populations, such as those in activated sludge, have shown that DNOC may not degrade rapidly under these conditions, suggesting that specialized, acclimated microbes are often required for efficient breakdown. cdc.gov
| Analog Compound | Microorganism(s) | Degradation Pathway/Observation | Reference |
| 2,4-DNP | Rhodococcus sp. | Mineralization via release of nitrite ions. | hibiscuspublisher.com |
| Burkholderia sp. | Utilizes 2,4-DNP as carbon and nitrogen source. | hibiscuspublisher.com | |
| Cyanobacterial consortium (A. variabilis, A. cylindrica) | Reduction to 2-amino-4-nitrophenol. | hibiscuspublisher.com | |
| Rhodococcus imtechensis | Degrades 2,4-DNP produced from another compound in a co-culture. | nih.gov | |
| DNOC | Pseudomonas sp. | Biodegradation via ring cleavage. | cdc.gov |
| Corynebacterium simplex | Releases nitro groups as nitrite ions. | cdc.gov | |
| Azotobacter sp. | Capable of biodegrading DNOC. | cdc.gov | |
| Mixed microbial cultures (activated sludge) | Slow or resistant to rapid degradation. | cdc.gov |
Aerobic and Anaerobic Degradation Pathways by Microorganisms
The microbial breakdown of 2-Chloromethyl-4,6-dinitrophenol is anticipated to proceed through either aerobic or anaerobic pathways, driven by various microorganisms capable of metabolizing nitroaromatic and chlorinated compounds.
Aerobic Degradation:
Under aerobic conditions, the degradation of dinitrophenols is often initiated by oxidative or reductive mechanisms. Bacteria from the genus Rhodococcus have demonstrated the ability to degrade 2,4-dinitrophenol (B41442) (2,4-DNP). researchgate.netresearchgate.net One proposed pathway involves the initial reduction of a nitro group to a hydroxylamino group, followed by the release of nitrite. Another mechanism observed in Rhodococcus erythropolis for the degradation of picric acid (2,4,6-trinitrophenol) involves the formation of a hydride-Meisenheimer complex, which subsequently leads to the elimination of a nitro group as nitrite. nih.gov For chlorinated phenols, aerobic degradation typically involves hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes, to form chlorocatechols. nih.govnih.gov Given the structure of this compound, it is plausible that aerobic degradation could be initiated by either the reduction of one of the nitro groups or by an initial oxidative attack on the aromatic ring. The presence of the chloromethyl group adds another potential site for initial enzymatic attack, possibly through dehalogenation.
Anaerobic Degradation:
In anaerobic environments, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups. Studies on 2,4-DNP have shown that it can be degraded under methanogenic, sulfate-reducing, and nitrate-reducing conditions. tandfonline.comnih.gov The initial step is typically the reduction of one nitro group to an amino group, forming 2-amino-4-nitrophenol or 4-amino-2-nitrophenol. wikipedia.org This initial reduction can sometimes occur abiotically, with microorganisms then metabolizing the resulting aminonitrophenols. biorxiv.org Further reduction can lead to the formation of diaminophenols. For instance, anaerobic bacteria like Clostridium species can reduce dinitrophenols. nih.gov The degradation of 2,4,6-trinitrotoluene (B92697) (TNT) by anaerobic sludge has been shown to proceed through the stepwise reduction of the nitro groups to form triaminotoluene. researchgate.net Therefore, it is highly probable that the anaerobic degradation of this compound would commence with the sequential reduction of its two nitro groups to form amino-substituted intermediates. The fate of the chloromethyl group under these conditions is less certain but could involve reductive dechlorination.
The table below summarizes the key microorganisms and conditions involved in the degradation of related compounds.
| Degradation Condition | Microorganism(s) | Related Compound(s) | Key Observations |
| Aerobic | Rhodococcus opacus, Rhodococcus imtechensis | 2,4-Dinitrophenol, 2-Chloro-4-nitrophenol (B164951) | Utilization as a sole carbon and energy source; involves both oxidative and reductive initial transformations. researchgate.netnih.gov |
| Aerobic | Pseudomonas sp. | Chlorophenols | Degradation often proceeds via chlorocatechol intermediates. nih.gov |
| Aerobic | White-Rot Fungi (e.g., Ganoderma lucidum) | Chlorophenols | Degradation is facilitated by extracellular enzymes like laccase. nih.gov |
| Anaerobic | River Sediment Microflora (Eubacteria) | 2,4-Dinitrophenol | Degradation rates are influenced by temperature and pH; can be enhanced by the presence of co-substrates like pyruvate. tandfonline.comtandfonline.com |
| Anaerobic | Clostridium bifermentans | 2-sec-butyl-4,6-dinitrophenol (Dinoseb) | Degradation occurs via cometabolism in the presence of a fermentable carbon source. nih.gov |
| Anaerobic | Aquifer Microorganisms | 2,4-Dinitrophenol | Transformation to aminonitrophenols, with further metabolism under methanogenic and sulfate-reducing conditions. biorxiv.org |
Identification of Microbial Metabolites and Degradation Products
While specific metabolites for the degradation of this compound have not been documented, the analysis of related compounds allows for the prediction of likely degradation products.
Aerobic Metabolites:
Based on the aerobic degradation of similar compounds, the following metabolites could be anticipated:
Initial Reduction Products: The reduction of one nitro group would lead to the formation of 2-Chloromethyl-4-amino-6-nitrophenol or 2-Chloromethyl-6-amino-4-nitrophenol .
Initial Oxidation Products: An initial oxidative attack could result in the formation of catechols or hydroquinones, such as a chloromethyl-dinitrocatechol or a chloromethyl-dinitrohydroquinone . For example, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis yields chlorohydroquinone and hydroquinone . nih.gov
Ring Cleavage Products: Following the formation of catecholic intermediates, the aromatic ring is susceptible to cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can then enter central metabolic pathways. nih.govnih.gov
Anaerobic Metabolites:
Under anaerobic conditions, the primary metabolites are expected to arise from the reduction of the nitro groups:
2-Chloromethyl-4-amino-6-nitrophenol and 2-Chloromethyl-6-amino-4-nitrophenol would be the initial products of nitroreduction.
Further reduction would lead to the formation of 2-Chloromethyl-4,6-diaminophenol . The metabolism of 2,4-DNP is known to produce 2-amino-4-nitrophenol and 4-amino-2-nitrophenol. wikipedia.org
The fate of the chloromethyl group could involve reductive dechlorination, potentially leading to the formation of 2-methyl-4,6-diaminophenol .
The following table outlines identified metabolites from the degradation of structurally related compounds.
| Original Compound | Degradation Condition | Identified Metabolite(s) |
| 2,4-Dinitrophenol | Anaerobic | 2-Amino-4-nitrophenol, 4-Amino-2-nitrophenol |
| 2-Chloro-4-nitrophenol | Aerobic | Chlorohydroquinone, Hydroquinone |
| 2,4,6-Trichlorophenol | Aerobic (Fungal) | Hydroquinone, Benzoquinone |
| 2,4,6-Trinitrotoluene | Anaerobic | Triaminotoluene, Azo derivatives |
Enzyme-Catalyzed Biotransformations in Environmental Systems
The biotransformation of this compound in the environment is catalyzed by a range of microbial enzymes. The specific enzymes involved can be inferred from those active against similar chemical structures.
Nitroreductases: These enzymes are crucial for the initial steps of both aerobic and anaerobic degradation of nitroaromatic compounds. They catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. wikipedia.org
Monooxygenases and Dioxygenases: In aerobic pathways, these enzymes play a key role in the hydroxylation and subsequent cleavage of the aromatic ring. For instance, a phenol (B47542) hydroxylase could initiate the degradation by adding a hydroxyl group to the ring, while a catechol dioxygenase would be responsible for ring fission. nih.govfrontiersin.org The degradation of 2,4-dinitrotoluene (B133949) can be initiated by a dioxygenase, leading to the formation of a nitrocatechol. nih.gov
Laccases and Peroxidases: Secreted by fungi, particularly white-rot fungi, these enzymes have a broad substrate specificity and can oxidize a wide range of phenolic compounds, including chlorophenols. biorxiv.orgnih.gov Laccases from Ganoderma lucidum have been shown to degrade various chlorophenols. nih.gov
Dehalogenases: These enzymes are responsible for the removal of chlorine atoms from the aromatic ring or, in this case, potentially from the chloromethyl group. Reductive dehalogenases are common in anaerobic degradation pathways. nih.gov
The table below lists key enzymes and their roles in the degradation of related compounds.
| Enzyme Class | Specific Enzyme Example | Role in Degradation | Related Compound(s) |
| Oxidoreductases | Nitroreductase | Reduction of nitro groups to amino groups. | 2,4-Dinitrophenol |
| Oxidoreductases | Phenol Hydroxylase / Monooxygenase | Addition of hydroxyl groups to the aromatic ring. | Chlorophenols, Dinitrotoluenes |
| Oxidoreductases | Catechol Dioxygenase | Cleavage of the aromatic ring of catechol intermediates. | Chlorophenols |
| Oxidoreductases | Laccase, Manganese Peroxidase | Extracellular oxidation of phenolic compounds. | Chlorophenols |
| Hydrolases | Dehalogenase | Removal of halogen substituents. | Chlorinated phenols |
Mechanistic Studies of Biological Interactions Molecular and Cellular Level
Molecular Interactions with Biological Macromolecules
Enzyme Inhibition Kinetics and Mechanisms
No specific studies detailing the enzyme inhibition kinetics or mechanisms of 2-Chloromethyl-4,6-dinitrophenol were identified. While related dinitrophenols are known to interact with various enzymes, specific data such as inhibition constants (K_i), the type of inhibition (e.g., competitive, non-competitive), or the specific enzymes targeted by this compound are not documented in the available literature.
Protein Binding Affinity and Structural Docking Studies
Information regarding the protein binding affinity and structural docking of this compound is not available. Studies on other dinitrophenols suggest potential binding to proteins like serum albumin, but specific binding constants (K_d) or computational docking models for this compound with specific protein targets have not been published.
Nucleic Acid Interactions and DNA Binding
No research was found that investigated the interactions of this compound with nucleic acids or its potential for DNA binding.
Perturbations of Mitochondrial Bioenergetics and Cellular Metabolism
Uncoupling of Oxidative Phosphorylation: Molecular Mechanisms
While it is plausible that this compound acts as an uncoupler of oxidative phosphorylation due to its structural similarity to DNP, specific studies confirming and detailing this mechanism are absent from the scientific literature. The molecular mechanism of action, including its protonophoric activity across the inner mitochondrial membrane, has not been experimentally verified for this specific compound.
Effects on Cellular Respiration and ATP Synthesis Pathways
Direct experimental data on the effects of this compound on cellular respiration rates and ATP synthesis pathways could not be located. Consequently, no data tables or detailed research findings on this topic can be provided.
Modulation of Reactive Oxygen Species (ROS) Generation and Antioxidant Responses
There is currently no available scientific literature that specifically investigates the modulation of reactive oxygen species (ROS) generation or the antioxidant responses in cellular models upon exposure to this compound. While related dinitrophenolic compounds are known to interfere with mitochondrial respiration, which can influence ROS production, specific data for the chloromethylated form is absent.
Cellular Responses in in vitro Models
Impact on Cell Signaling Cascades
Detailed studies on the impact of this compound on specific cell signaling cascades are not present in the current body of scientific research. The precise pathways affected by this compound, and the key molecular players involved, remain to be determined.
Induction of Cellular Stress Responses
Information regarding the induction of cellular stress responses, such as the unfolded protein response or heat shock protein activation, by this compound is not available in published research.
Mechanisms of Apoptosis and Necrosis in Cell Cultures (strictly non-clinical)
There are no specific non-clinical in vitro studies that delineate the mechanisms of apoptosis or necrosis induced by this compound. The pathways of programmed cell death, including the involvement of caspases or other key mediators, have not been elucidated for this particular compound.
Applications in Advanced Organic Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the chloromethyl and dinitrophenyl functionalities makes 2-Chloromethyl-4,6-dinitrophenol a versatile building block in organic synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitution, enabling the introduction of the dinitrophenyl moiety into a wide array of molecular scaffolds.
While the direct use of this compound as a starting material for the synthesis of a broad range of common nitrogen- and oxygen-containing heterocycles is not extensively documented in readily available literature, its structure suggests potential synthetic pathways. The reactive chloromethyl group can, in principle, react with various nucleophiles, including amines and alcohols, to initiate cyclization reactions that would lead to the formation of heterocyclic systems. For instance, reaction with a primary amine could potentially lead to the formation of a nitrogen-containing ring, while reaction with a diol could yield an oxygen-containing heterocycle. However, specific, well-established synthetic protocols utilizing this compound for these purposes are not prominently reported.
The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. The chloromethyl group of this compound provides a convenient handle to covalently attach this dinitrophenyl moiety to other molecules, thereby creating specialized reagents. For example, it can be used to modify proteins or other biomolecules to generate dinitrophenylated conjugates, which are valuable tools in immunological assays and affinity chromatography. The resulting ligands, bearing the dinitrophenyl group, can be used for the purification of antibodies and other proteins that specifically recognize this motif.
The reactivity of the chloromethyl group allows for the incorporation of the 2,4-dinitrophenoxy methyl moiety into polymeric structures. This can be achieved by reacting this compound with polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This functionalization can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to interact with other molecules. For instance, the introduction of the polar dinitrophenyl group can increase the polarity of a polymer. While the concept is chemically sound, widespread industrial or research applications for specialty resins derived specifically from this compound are not extensively detailed in the available scientific literature.
Role in Analytical Chemistry and Sensing
The electron-deficient nature of the dinitrophenyl ring system and the reactivity of the chloromethyl group make this compound and its derivatives of interest in the field of analytical chemistry, particularly in the development of sensors.
Derivatives of dinitrophenol have been utilized in the construction of chemosensors for the detection of various analytes. The dinitrophenyl group can act as a signaling unit in a sensor molecule. While specific examples detailing the use of this compound itself in the development of chemosensors and biosensors are not abundant, the general principles of sensor design suggest its potential utility. For instance, it could be incorporated into a larger molecular framework designed to bind to a specific analyte. Upon binding, the electronic properties of the dinitrophenyl group could be perturbed, leading to a measurable change in an optical or electrochemical signal. In the context of biosensors, the dinitrophenyl moiety is a key component in certain immunoassays. A biosensor for the detection of 2,4-dinitrophenol (B41442) (DNP) has been developed based on the interaction between DNP and anti-DNP antibodies, where the detection limit was found to be 5 ng/ml.
The dinitrophenyl group possesses distinct spectroscopic properties, which can be exploited in the design of spectroscopic probes. Although the direct application of this compound as a spectroscopic probe is not a common practice, it can serve as a precursor for such probes. The chloromethyl group allows for its attachment to other molecules, and the dinitrophenyl moiety can then act as a chromophore or a quencher in fluorescence-based assays.
As a derivatization agent, this compound can be used to modify analytes to make them more amenable to detection by certain analytical techniques, such as high-performance liquid chromatography (HPLC) with UV-Vis detection. The dinitrophenyl group is a strong chromophore, and its introduction into a molecule that lacks a suitable chromophore can significantly enhance its detectability. This is analogous to the well-established use of 2,4-dinitrofluorobenzene (Sanger's reagent) for the derivatization of amino acids.
Integration into Advanced Materials
Extensive research into the applications of this compound in advanced materials has yielded limited specific findings regarding its direct integration as a primary component. The inherent reactivity of the chloromethyl and dinitrophenol functionalities suggests potential for its use as a building block or modifying agent in various material syntheses. However, detailed studies focusing solely on this compound's role in functional polymers or photoactive materials are not widely available in the reviewed scientific literature.
There is a lack of specific studies detailing the use of this compound as a direct modifier for functional polymers. While the chemical structure suggests potential for such applications, for instance, through the reaction of the chloromethyl group with suitable polymer backbones, dedicated research to explore and characterize these possibilities has not been prominently reported.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of nitrophenols often involves harsh conditions and the use of strong acids like nitric acid, posing environmental and safety concerns. Future research will likely focus on developing "green" and sustainable synthetic routes. This includes exploring alternative nitrating agents and catalyst systems that are more environmentally benign. The goal is to create processes that are not only safer and more efficient but also minimize the generation of hazardous waste. Research into the synthesis of new azo and azo-Schiff derivatives from nitrophenols is also an active area. researchgate.net
Multiscale Modeling and Artificial Intelligence in Compound Design and Prediction
The integration of computational methods is set to revolutionize the study of compounds like 2-Chloromethyl-4,6-dinitrophenol.
Multiscale Modeling: This approach combines different levels of theory to simulate complex chemical and biological systems. princeton.eduyoutube.com For instance, quantum mechanics can be used to understand the electronic properties and reactivity of the molecule, while classical molecular dynamics can simulate its behavior in a larger environment, such as in a solvent or interacting with a biological membrane. youtube.combohrium.comacs.org This allows researchers to bridge the gap between molecular-level interactions and macroscopic properties. princeton.eduyoutube.com
Investigation of Novel Biological Targets at a Molecular Level
While the effects of some dinitrophenols are known, the specific molecular targets and mechanisms of action for many, including this compound, remain to be fully elucidated. Future research will likely employ advanced techniques to identify and characterize the interactions of these compounds with proteins and other biological macromolecules. Understanding these interactions at a molecular level is crucial for developing new therapeutic agents and for assessing the potential toxicity of these compounds. acs.org Ultrafast spectroscopy techniques are also being used to study the excited-state dynamics of nitrophenols, which can provide insights into their photochemical behavior and environmental implications. nih.gov
Addressing Gaps in Environmental Dynamics and Remediation Technologies
The presence of nitrophenolic compounds in the environment is a significant concern. Future research will need to address the gaps in our understanding of the environmental fate and transport of this compound. This includes studying its degradation pathways, persistence in soil and water, and potential for bioaccumulation.
Furthermore, there is a need for the development of more effective and sustainable remediation technologies. Current methods for removing dinitrophenols from contaminated sites include physical, chemical, and biological approaches. nih.govresearchgate.net Advanced oxidation and reduction processes, as well as bioremediation using enzymes like laccase, have shown promise. nih.govresearchgate.net Hybrid methods, such as combining ultrasound with Fenton processes, are also being investigated to enhance removal efficiency. researchgate.net Future work will likely focus on optimizing these technologies and exploring new, innovative approaches for the complete mineralization of these pollutants. nih.gov This includes in-situ chemical and biological remediation strategies. itrcweb.org
Q & A
Basic: What are the established synthetic pathways for 2-Chloro-4,6-dinitrophenol, and what analytical techniques are used to confirm its purity?
Answer:
2-Chloro-4,6-dinitrophenol (CAS 946-31-6, C₆H₃ClN₂O₅) is typically synthesized via nitration and chlorination of phenol derivatives. A common route involves the selective nitration of 4-chlorophenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce nitro groups at the 4- and 6-positions. Post-synthesis purification employs recrystallization using polar solvents like ethanol. Purity is confirmed via:
- High-Performance Liquid Chromatography (HPLC): Quantifies impurities using reverse-phase C18 columns and UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra verify structural integrity (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for nitro-substituted protons).
- Mass Spectrometry (MS): Molecular ion peaks at m/z 218.55 (M⁺) confirm the molecular formula .
Basic: How does 2-Chloro-4,6-dinitrophenol interact with biological systems in terms of toxicity or metabolic disruption?
Answer:
The compound’s nitro and chloro groups confer reactivity, potentially disrupting mitochondrial function. While direct toxicity data for 2-chloro-4,6-dinitrophenol is limited, structurally similar dinitrophenols (e.g., 2-methyl-4,6-dinitrophenol) act as metabolic uncouplers by dissipating proton gradients in oxidative phosphorylation, leading to ATP synthesis inhibition and heat release . Toxicity assessments should include:
- Cell viability assays (e.g., MTT on mammalian cell lines).
- Mitochondrial membrane potential measurements using fluorescent probes (e.g., JC-1).
- Environmental risk modeling based on log Kow (estimated ~2.5, similar to 2-methyl-4,6-dinitrophenol) to predict bioaccumulation .
Advanced: What experimental approaches are used to study the biodegradation pathways of 2-Chloro-4,6-dinitrophenol, and how do bacterial strains influence metabolite profiles?
Answer:
Aerobic biodegradation studies employ cometabolic pathways using bacterial strains like Rhodococcus erythropolis. Key steps include:
Culture Setup: Incubate the compound in mineral medium with bacterial inoculum under aerobic conditions.
Metabolite Tracking: Monitor chloride (Cl⁻) and nitrite (NO₂⁻) release via ion chromatography.
Intermediate Identification: LC-MS/MS detects metabolites like 2,4-dinitrophenol (from dechlorination) and 2-amino-6-nitrophenol (from nitro-reduction).
Strain-specific variations arise due to differences in nitroreductase and dehalogenase expression. For example, R. erythropolis HL 24-1 liberates Cl⁻ and NO₂⁻ without ammonia production, suggesting direct dechlorination precedes nitro-group reduction .
Advanced: How can researchers resolve discrepancies in reported bioaccumulation potentials of 2-Chloro-4,6-dinitrophenol across different environmental models?
Answer:
Bioaccumulation factors (BAFs) vary due to differences in log Kow measurements (hydrophobicity) and trophic levels (TLs). To reconcile discrepancies:
- Standardize log Kow Determination: Use shake-flask or HPLC-derived values under consistent pH/temperature.
- Model-Specific Adjustments: Apply TL-specific BAFs (e.g., TL2 = 6.8 L/kg, TL4 = 10 L/kg for 2-methyl-4,6-dinitrophenol) to account for food-chain magnification.
- Validate with Field Data: Cross-reference lab results with environmental monitoring (e.g., fish tissue studies), though data gaps exist for this compound .
Methodological: What are the best practices for detecting and quantifying 2-Chloro-4,6-dinitrophenol in environmental samples using chromatographic techniques?
Answer:
EPA Method 8270B is recommended for environmental matrices:
Extraction: Solid-phase extraction (SPE) using C18 cartridges for water samples; Soxhlet extraction for sediments.
Derivatization: Not required due to inherent UV activity.
GC-MS Parameters:
- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
- Temperature: 50°C (2 min) → 10°C/min → 300°C (5 min).
- Detection: SIM mode at m/z 218 (quantitation ion), 183 (confirmation).
HPLC Alternative: Use a C18 column with UV detection at 280 nm and mobile phase (acetonitrile:water, 60:40) .
Data Contradiction: How can conflicting reports on the oxidative stability of 2-Chloro-4,6-dinitrophenol under varying pH conditions be reconciled?
Answer:
Discrepancies in oxidative stability studies often stem from pH-dependent reaction pathways:
- Acidic Conditions (pH < 4): Nitro groups stabilize the aromatic ring, reducing oxidation.
- Alkaline Conditions (pH > 8): Hydroxide ions promote nucleophilic displacement of chlorine, forming 2-hydroxy-4,6-dinitrophenol.
To resolve contradictions: - Controlled Replication: Conduct stability tests in buffered solutions (pH 2–12) under inert atmospheres.
- Advanced Characterization: Use cyclic voltammetry to assess redox potentials and identify degradation intermediates via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
